An In-depth Technical Guide to the Synthesis and Purification of 3-Dimethylamino-1-propyne
An In-depth Technical Guide to the Synthesis and Purification of 3-Dimethylamino-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-dimethylamino-1-propyne, a valuable building block in organic synthesis and a precursor for various applications, including the preparation of mixed cuprate (B13416276) reagents.[1] This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations to clarify the procedural workflows.
Synthesis of 3-Dimethylamino-1-propyne
The most common and straightforward method for the synthesis of 3-dimethylamino-1-propyne is the nucleophilic substitution reaction between propargyl bromide and dimethylamine (B145610). This reaction proceeds via an SN2 mechanism.
Experimental Protocol
This protocol is adapted from a documented synthesis of N,N-dimethylprop-2-yn-1-amine.[2]
Materials:
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33% solution of dimethylamine in a suitable solvent
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3-Bromopropyne (propargyl bromide)
-
Tetrahydrofuran (THF)
Procedure:
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To a 33% solution of dimethylamine (25.0 mmol), cooled to 0 °C, add 3-bromopropyne (11.3 mmol) dropwise.
-
Stir the reaction mixture for 10 hours at room temperature.
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After the reaction is complete, filter the mixture to remove any solid byproducts.
-
Rinse the filter cake with THF (15 mL).
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Combine the filtrate and the THF wash.
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Concentrate the combined organic solution in vacuo to yield the crude 3-dimethylamino-1-propyne. A reported yield for this procedure is 41%.[2]
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Dimethylamine | 25.0 mmol | [2] |
| 3-Bromopropyne | 11.3 mmol | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 10 hours | [2] |
| Reported Yield | 41% | [2] |
Purification of 3-Dimethylamino-1-propyne
The crude product from the synthesis contains unreacted starting materials, byproducts, and solvent. Purification is essential to obtain a high-purity final product. Fractional distillation is the most effective method for purifying 3-dimethylamino-1-propyne, given its liquid form and defined boiling point. Alternative methods for purifying propargylamines include column chromatography and solid-phase extraction (SPE).[3][4]
Experimental Protocol for Fractional Distillation
Apparatus:
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude 3-dimethylamino-1-propyne into the round-bottom flask.
-
Heat the flask gently using the heating mantle.
-
Monitor the temperature at the top of the fractionating column.
-
Collect the fraction that distills between 79-83 °C.
-
Store the purified product under appropriate conditions, typically at 2-8°C.
Purity Assessment
The purity of the synthesized and purified 3-dimethylamino-1-propyne should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the purity of volatile compounds. A sharp, single peak in the gas chromatogram corresponding to the mass spectrum of 3-dimethylamino-1-propyne indicates a high-purity sample.
Illustrative GC-MS Parameters:
-
Column: A suitable capillary column, such as one with a non-polar stationary phase.
-
Injector Temperature: ~250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Mass Spectrometer scanning a suitable mass range (e.g., m/z 30-200).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity and purity of the compound.
1H NMR (Proton NMR): The following chemical shifts have been reported for 1-dimethylamino-2-propyne:[5]
-
δ 3.257 ppm: (Singlet, 2H, -CH2-)
-
δ 2.30 ppm: (Singlet, 6H, -N(CH3)2)
-
δ 2.245 ppm: (Triplet, 1H, ≡C-H) with a coupling constant J = 2.3 Hz.
13C NMR (Carbon-13 NMR): While a specific spectrum for 3-dimethylamino-1-propyne is not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The approximate regions for the carbon signals would be:
-
≡C-H: ~70-85 ppm
-
-C≡: ~70-85 ppm
-
-CH2-: ~45-55 ppm
-
-N(CH3)2: ~40-50 ppm
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-dimethylamino-1-propyne is provided below.
| Property | Value | Reference |
| Molecular Formula | C5H9N | [1] |
| Molecular Weight | 83.13 g/mol | |
| CAS Number | 7223-38-3 | |
| Appearance | Liquid | |
| Boiling Point | 79-83 °C | |
| Density | 0.772 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.419 |
This guide provides a foundational understanding of the synthesis and purification of 3-dimethylamino-1-propyne. Researchers should always adhere to appropriate laboratory safety practices when handling the chemicals and performing the procedures described.
References
- 1. N,N-Dimethyl Propargyl Amine, Dimethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-dimethyl, N,N-Dimethyl-2-Propynylamine, 1-Dimethylamino-2-propyne, 3-Dimethylamino-1-propyne, DMP, 7223-38-3, Mumbai, India [jaydevchemicals.com]
- 2. 1-DIMETHYLAMINO-2-PROPYNE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
